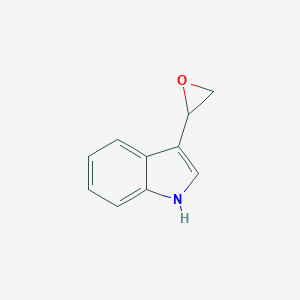

3-(oxiran-2-yl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(oxiran-2-yl)-1H-indole is a natural product found in Moricandia arvensis with data available.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of 3-(oxiran-2-yl)-1H-indole typically involves the reaction of indole derivatives with epoxide precursors. Various methods have been developed to optimize yields and purity, including multicomponent reactions and catalytic processes. For instance, one study described the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde through a reaction with active methylene compounds, demonstrating the versatility of indole derivatives in organic synthesis .

Anticancer Properties

Research has highlighted the potential of this compound derivatives as anticancer agents. One study synthesized multiple indole derivatives and evaluated their efficacy against various cancer cell lines, including colon and lung cancers. The results indicated that these compounds could induce cell cycle arrest and modulate the expression of tumor suppressors, suggesting a mechanism similar to established chemotherapeutic agents .

Antimicrobial Activity

In addition to anticancer effects, compounds derived from this compound have shown promising antimicrobial properties. For instance, derivatives synthesized through one-pot reactions exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structural features of these compounds contribute to their interaction with bacterial cell membranes or metabolic pathways.

Case Study 1: Anticancer Activity

A recent study presented a series of 16 indole derivatives, including those based on this compound. These compounds were tested for their anticancer activity against HCT-116 colon cancer cells. The findings revealed that several derivatives induced significant cytotoxicity by interacting with DNA, leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing indole-based thiazolylcoumarins from this compound. The synthesized compounds were screened for antimicrobial activity against nine pathogenic bacteria. Results indicated that these derivatives exhibited moderate to high antibacterial activity, highlighting their potential as therapeutic agents in combating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the indole ring or the oxirane group can significantly affect the compound's reactivity and biological properties. For example, substituents that enhance electron density on the indole nitrogen may improve binding affinity to biological targets.

Propiedades

Número CAS |

129225-30-5 |

|---|---|

Fórmula molecular |

C10H9NO |

Peso molecular |

159.18 g/mol |

Nombre IUPAC |

3-(oxiran-2-yl)-1H-indole |

InChI |

InChI=1S/C10H9NO/c1-2-4-9-7(3-1)8(5-11-9)10-6-12-10/h1-5,10-11H,6H2 |

Clave InChI |

NHIWCWBJAOXUBB-UHFFFAOYSA-N |

SMILES |

C1C(O1)C2=CNC3=CC=CC=C32 |

SMILES canónico |

C1C(O1)C2=CNC3=CC=CC=C32 |

Sinónimos |

3-indolylethylene oxide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.